molecular formula C17H21F3N6 B6445928 N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549052-67-5

N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6445928
CAS No.: 2549052-67-5
M. Wt: 366.4 g/mol
InChI Key: NQNWBDFECNSDBD-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a pyrimidine derivative featuring a trifluoromethyl-substituted pyridine-piperazine moiety. Its molecular formula is C₁₇H₂₀F₃N₇, with a molecular weight of 379.39 g/mol. The compound’s structure includes:

  • A pyrimidine core substituted at position 2 with a piperazine group.
  • A 3-(trifluoromethyl)pyridin-2-yl substituent on the piperazine ring.
  • An ethylamine group at position 4 and a methyl group at position 6 of the pyrimidine.

This compound is hypothesized to exhibit biological activity through kinase inhibition, given structural similarities to known kinase inhibitors (e.g., MAP3K12 inhibitors in ).

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6/c1-3-21-14-11-12(2)23-16(24-14)26-9-7-25(8-10-26)15-13(17(18,19)20)5-4-6-22-15/h4-6,11H,3,7-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNWBDFECNSDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Compound 1 : N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine ()
  • Key Differences :
    • Pyrimidine substituents: Methyl at position 4 vs. 6 in the target compound.
    • Pyridine substitution: Trifluoromethyl at position 5 vs. 3 in the target.
  • Implications :
    • Positional isomerism may alter binding to kinase active sites due to steric and electronic effects.
    • The 3-trifluoromethyl pyridine in the target compound likely enhances π-π stacking with hydrophobic residues compared to the 5-substituted analog.
Compound 2 : 2-(3,3-Difluoropyrrolidin-1-yl)-6-piperidin-4-yl-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine ()
  • Key Differences :
    • Replaces piperazine with a difluoropyrrolidine-piperidine hybrid.
    • Lacks the ethylamine group at position 3.
  • Activity : Reported Ki = 2.0 nM for MAP3K12 inhibition, suggesting that rigid, fluorinated heterocycles improve potency.
Compound 3 : N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine ()
  • Key Differences :
    • Pyridine substitution: Trifluoromethyl at position 2 vs. 3.
    • Lacks the 6-methyl group on pyrimidine.
  • Molecular Weight : 352.36 g/mol (vs. 379.39 g/mol for the target).

Pharmacological and Physicochemical Properties

Property Target Compound Compound 1 () Compound 2 () Compound 3 ()
Molecular Weight 379.39 g/mol ~370 g/mol (estimated) ~430 g/mol 352.36 g/mol
Key Substituents 6-methyl, 3-CF₃-pyridine 4-methyl, 5-CF₃-pyridine Difluoropyrrolidine 2-CF₃-pyridine
Kinase Inhibition (IC₅₀/Ki) Not reported Not reported Ki = 2.0 nM (MAP3K12) Not reported
Lipophilicity (Predicted logP) ~3.5 (moderate) ~3.2 ~4.1 ~2.8
Activity Insights :
  • Fluorination (e.g., trifluoromethyl groups) enhances metabolic stability and binding affinity to hydrophobic pockets.
  • Piperazine vs. piperidine/pyrrolidine: Piperazine’s nitrogen atoms may form hydrogen bonds with kinase catalytic domains, improving selectivity.

Preparation Methods

Preparation of 1-[3-(Trifluoromethyl)Pyridin-2-Yl]Piperazine

The trifluoromethylpyridine-piperazine subunit is a critical precursor. Two primary routes are documented:

Route A: Nucleophilic Aromatic Substitution

A high-yielding method involves reacting 2-chloro-3-(trifluoromethyl)pyridine with excess piperazine in acetonitrile at reflux (81.4% yield). The reaction proceeds via nucleophilic displacement of chlorine, facilitated by the electron-withdrawing trifluoromethyl group activating the pyridine ring.

Table 1: Reaction Conditions for Intermediate Synthesis

Starting MaterialReagentSolventTemperatureYieldSource
2-Chloro-3-(trifluoromethyl)pyridinePiperazineAcetonitrileReflux81.4%
2-Chloro-6-(trifluoromethyl)pyridinePiperazineDMF100°C72%

Alternative conditions using DMF and triethylamine at 100°C achieved 72% yield, though prolonged heating risked side reactions. The product is typically purified via distillation or silica gel chromatography.

Synthesis of N-Ethyl-6-Methyl-2-Chloropyrimidin-4-Amine

The pyrimidine core is constructed through cyclization or functional group interconversion. A documented approach involves:

  • Condensation of ethylguanidine with methylmalononitrile to form 2-amino-4-methylpyrimidine.

  • Chlorination using phosphorus oxychloride (POCl₃) to introduce the reactive chlorine atom at position 2.

  • N-Ethylation via nucleophilic substitution with ethylamine under basic conditions.

Critical Considerations :

  • Chlorination requires anhydrous conditions to prevent hydrolysis.

  • N-Ethylation efficiency depends on the base (e.g., K₂CO₃ vs. NaH), with polar aprotic solvents like THF favoring higher yields.

Coupling Strategies for Final Product Assembly

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of N-ethyl-6-methyl-2-chloropyrimidin-4-amine with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a robust method. A representative protocol uses:

  • Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) as a catalyst system.

  • Cs₂CO₃ as a base in toluene at 110°C for 12 hours.

Table 2: Coupling Reaction Optimization

Catalyst SystemBaseSolventTemperatureYieldSource
Pd₂(dba)₃/XantPhosCs₂CO₃Toluene110°C68%
Pd(OAc)₂/BINAPK₃PO₄Dioxane100°C55%

The choice of ligand significantly impacts efficiency; bulky phosphines like XantPhos suppress β-hydride elimination, enhancing stability of the palladium intermediate.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chloropyrimidine’s chlorine with piperazine is feasible under strongly basic conditions:

  • DIPEA in DMF at 130°C for 24 hours achieves 60–65% yield.

  • Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Limitations :

  • Competing hydrolysis of chloropyrimidine necessitates strict anhydrous conditions.

  • Excess piperazine (1.5–2.0 equiv) is required to drive the reaction.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with ethyl acetate/methanol gradients is standard for isolating the final product.

  • Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).

Spectroscopic Validation

  • ¹H NMR : Key signals include the piperazine N–CH₂– (δ 2.8–3.2 ppm) and pyrimidine C–H (δ 6.7 ppm).

  • HRMS : Molecular ion peak at m/z 366.4 ([M+H]⁺) confirms molecular formula C₁₇H₂₁F₃N₆.

Challenges and Optimization Opportunities

Green Chemistry Approaches

  • Replacing DMF with 2-methyl-THF (a biodegradable solvent) in coupling reactions maintains yields while improving sustainability.

  • Catalytic amination using Fe₃O₄ nanoparticles shows promise for reducing Pd loadings .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

Pyrimidine Core Formation: React 4-chloro-6-methylpyrimidine with ethylamine under reflux in anhydrous THF, catalyzed by triethylamine (TEA), to introduce the N-ethyl group .

Piperazine Coupling: Attach the 3-(trifluoromethyl)pyridin-2-yl-piperazine moiety via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity.
Key Variables:

  • Temperature: Higher temperatures (110–120°C) improve coupling efficiency but may degrade sensitive trifluoromethyl groups.
  • Catalyst Loading: Pd(OAc)₂ (5 mol%) balances cost and reactivity .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify substitution patterns (e.g., ethyl group at δ ~1.2 ppm, pyrimidine protons at δ ~8.5 ppm) .
    • 19F NMR: Confirm trifluoromethyl group presence (δ ~-60 to -70 ppm) .
  • X-ray Crystallography: Resolve piperazine-pyridine dihedral angles (critical for target binding) .
  • HRMS: Validate molecular weight (calculated for C₁₈H₂₂F₃N₇: 393.19 g/mol).

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?

Methodological Answer:

Analog Synthesis: Systematically modify:

  • Pyrimidine Substituents: Replace ethyl with cyclopropyl to assess steric effects .
  • Piperazine Linker: Test bulkier groups (e.g., 4-methoxyphenyl) to enhance binding pocket interactions .

Biological Assays:

  • Kinase Panel Screening: Use ADP-Glo™ assays against 50+ kinases (e.g., JAK2, EGFR) to identify selectivity .
  • IC₅₀ Determination: Compare analogs using dose-response curves (0.1 nM–10 µM range).

Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with kinase ATP pockets .

Q. Q4. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify rapid oxidative degradation (e.g., CYP3A4-mediated N-deethylation) .
    • Plasma Protein Binding: Use equilibrium dialysis; >95% binding may reduce free drug availability .
  • Formulation Optimization:
    • Nanoparticle Encapsulation: Improve bioavailability by 3–5× using PLGA nanoparticles (size: 150–200 nm) .

Q. Q5. How can computational methods predict off-target interactions for this compound?

Methodological Answer:

Target Prediction: Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., serotonin receptors due to piperazine motifs) .

Molecular Dynamics (MD): Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns trajectories .

Toxicophore Mapping: Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential from aromatic amines) .

Q. Q6. What experimental approaches validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Thermal Stress: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 0.1% TFA/ACN).
    • Photolysis: Expose to UV light (ICH Q1B guidelines); detect photodegradants using LC-MS .
  • Stabilizers: Add 0.1% BHT to prevent radical-mediated decomposition .

Q. Q7. How can in vivo models be tailored to study this compound’s efficacy in neurological disorders?

Methodological Answer:

  • Animal Models:
    • Neuroinflammation: LPS-induced microglial activation in mice (dose: 10 mg/kg, i.p.) .
    • Cognitive Dysfunction: Morris water maze in Aβ42-infused rats.
  • Biomarker Analysis:
    • ELISA: Measure TNF-α, IL-6 in CSF.
    • Microdialysis: Monitor extracellular dopamine levels in striatum .

Data Contradiction Example:
Conflicting reports on trifluoromethyl group orientation ( vs. 9) may arise from crystallographic packing forces. Address this via:

  • Variable-Temperature XRD: Analyze conformational flexibility between 100–300 K .
  • DFT Calculations: Compare energy landscapes of staggered/eclipsed conformers .

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